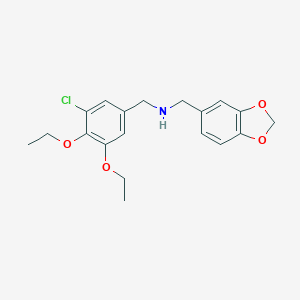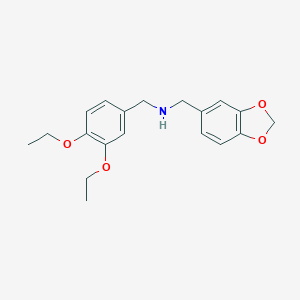![molecular formula C15H18N2OS B502308 N-{4-[(2-thienylmethyl)amino]phenyl}butanamide](/img/structure/B502308.png)
N-{4-[(2-thienylmethyl)amino]phenyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-thienylmethyl)amino]phenyl}butanamide is an organic compound that belongs to the class of amides It features a butanamide backbone with a phenyl ring substituted with a thienylmethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-thienylmethyl)amino]phenyl}butanamide typically involves the reaction of 4-aminophenylbutanamide with 2-thienylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(2-thienylmethyl)amino]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
N-{4-[(2-thienylmethyl)amino]phenyl}butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-{4-[(2-thienylmethyl)amino]phenyl}butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[(2-furylmethyl)amino]phenyl}butanamide
- N-{4-[(2-pyridylmethyl)amino]phenyl}butanamide
- N-{4-[(2-benzylmethyl)amino]phenyl}butanamide
Uniqueness
N-{4-[(2-thienylmethyl)amino]phenyl}butanamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C15H18N2OS |
|---|---|
Peso molecular |
274.4g/mol |
Nombre IUPAC |
N-[4-(thiophen-2-ylmethylamino)phenyl]butanamide |
InChI |
InChI=1S/C15H18N2OS/c1-2-4-15(18)17-13-8-6-12(7-9-13)16-11-14-5-3-10-19-14/h3,5-10,16H,2,4,11H2,1H3,(H,17,18) |
Clave InChI |
PGWJGUFPGDCXIG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NCC2=CC=CS2 |
SMILES canónico |
CCCC(=O)NC1=CC=C(C=C1)NCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




SULFANYL]ETHYL})AMINE](/img/structure/B502231.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[4-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B502232.png)
![4-AMINO-N-[2-({[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE](/img/structure/B502233.png)
![N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502235.png)
![1-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B502236.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502237.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502238.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502239.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502241.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502242.png)
![1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B502244.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502248.png)
